Cas no 76689-64-0 (1,3-dimethyl-4-nitro-1H-pyrazol-5-amine)
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-1,3-dimethyl-4-nitropyrazole
- 2,5-dimethyl-4-nitropyrazol-3-amine
- 5-amino-1,3-dimethyl-4-nitro-1H-pyrazole
- 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
- HMS2790L03
- SMR000457890
- 76689-64-0
- AKOS009158048
- DTXSID70370681
- CS-0230878
- EN300-106016
- SCHEMBL4501948
- A838796
- Z431601308
- FT-0641602
- BDA68964
- MLS000851447
- CHEMBL1484539
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- MDL: MFCD00068223
- Inchi: 1S/C5H8N4O2/c1-3-4(9(10)11)5(6)8(2)7-3/h6H2,1-2H3
- InChI Key: BSUSGJKEVOQESO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=NN(C)C=1N)=O
Computed Properties
- Exact Mass: 156.06500
- Monoisotopic Mass: 156.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.7A^2
- XLogP3: 0.7
Experimental Properties
- Density: 1.55
- Melting Point: 136-138
- Boiling Point: 327.3°C at 760 mmHg
- Flash Point: 151.8°C
- Refractive Index: 1.664
- PSA: 89.66000
- LogP: 1.32330
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K95141-5g |
5-Amino-1,3-dimethyl-4-nitropyrazole |
76689-64-0 | 95% | 5g |
$945 | 2024-05-25 | |
| eNovation Chemicals LLC | K95141-10g |
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| Chemenu | CM433983-1g |
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76689-64-0 | 95%+ | 1g |
$234 | 2023-01-03 | |
| Enamine | EN300-106016-0.05g |
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine |
76689-64-0 | 95% | 0.05g |
$42.0 | 2023-10-28 | |
| Enamine | EN300-106016-0.1g |
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76689-64-0 | 95% | 0.1g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-106016-0.25g |
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76689-64-0 | 95% | 0.25g |
$92.0 | 2023-10-28 | |
| Enamine | EN300-106016-0.5g |
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine |
76689-64-0 | 95% | 0.5g |
$175.0 | 2023-10-28 | |
| Enamine | EN300-106016-1.0g |
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine |
76689-64-0 | 95% | 1.0g |
$256.0 | 2023-07-07 | |
| Enamine | EN300-106016-2.5g |
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine |
76689-64-0 | 95% | 2.5g |
$503.0 | 2023-10-28 | |
| Enamine | EN300-106016-5.0g |
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine |
76689-64-0 | 95% | 5.0g |
$743.0 | 2023-07-07 |
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine Suppliers
1,3-dimethyl-4-nitro-1H-pyrazol-5-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
Research Briefing on 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine (CAS: 76689-64-0) in Chemical Biology and Pharmaceutical Applications
The compound 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine (CAS: 76689-64-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug development.
Recent studies have highlighted the role of 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine as a versatile intermediate in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. Its nitro and amine functional groups make it a valuable precursor for the development of novel pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating enzyme activity, particularly in pathways related to inflammation and oncology.
In terms of synthetic methodologies, advancements have been made in optimizing the yield and purity of 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine. A recent patent (US20230183245) describes an improved catalytic process that reduces byproducts and enhances scalability, addressing previous challenges in industrial production. This innovation is expected to facilitate broader application in high-throughput screening and lead optimization.
Biological evaluations have revealed promising results. In vitro assays indicate that derivatives of 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine exhibit selective inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to established NSAIDs. Furthermore, molecular docking studies suggest strong binding affinity to kinase targets, positioning it as a candidate for kinase inhibitor development. These findings were corroborated in a 2024 ACS Chemical Biology publication, which also noted low cytotoxicity in normal cell lines.
Despite these advancements, challenges remain. The compound's metabolic stability and pharmacokinetic profile require further optimization, as highlighted in a recent review in Drug Discovery Today. Current research is exploring prodrug strategies and formulation technologies to improve bioavailability. Collaborative efforts between academia and industry are underway to accelerate translational studies, with Phase I clinical trials anticipated by 2025 for select indications.
In conclusion, 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine represents a compelling case study in bridging chemical synthesis with therapeutic innovation. Its dual role as a synthetic building block and bioactive scaffold underscores its value in modern drug discovery pipelines. Future directions will likely focus on structure-activity relationship (SAR) refinements and target diversification to unlock its full potential.
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